3-(3-Amino-3-phenylpropyl)phenol
Description
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-(3-amino-3-phenylpropyl)phenol |
InChI |
InChI=1S/C15H17NO/c16-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(17)11-12/h1-8,11,15,17H,9-10,16H2 |
InChI Key |
LNXHVYCRACSDSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC(=CC=C2)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Aminophenol (CAS 591-27-5)
Key Differences :
- Structure: Lacks the phenylpropyl chain, containing only a single phenolic hydroxyl and amino group at the meta position.
- Physicochemical Properties: Solubility: Highly soluble in hot water due to smaller size and polar groups . logP: Estimated at 1.2, reflecting lower lipophilicity compared to 3-(3-Amino-3-phenylpropyl)phenol (~3.5, inferred from structural analogs).
- Toxicity : Acute oral LD50 in rats is 420 mg/kg, classified under Category 4 for acute toxicity .
Table 1: Physicochemical Comparison
4-(3-Amino-3-phenylpropyl)-N,N-dimethylaniline
Key Differences :
- Structure: Contains a dimethylamino group on the aromatic ring instead of a hydroxyl group.
- Electronic Effects: The dimethylamino group is strongly electron-donating, altering reactivity and binding affinity compared to the phenolic hydroxyl group in 3-(3-Amino-3-phenylpropyl)phenol.
- Synthesis : Prepared via hydride-mediated coupling of N,N-dimethyl-4-vinylaniline and benzylamine (), suggesting similar routes could apply to the target compound.
Phenoxyalkylamines (e.g., Methyl(3-phenoxypropyl)amine)
Key Differences :
- Functional Groups: Contains an ether (phenoxy) group instead of a phenylpropylamine chain.
- Reactivity : Ethers are less reactive toward nucleophiles compared to amines, influencing metabolic stability and synthetic modification pathways .
- Applications: Phenoxyalkylamines are intermediates in drug synthesis, whereas 3-(3-Amino-3-phenylpropyl)phenol’s amino and hydroxyl groups may enhance receptor binding in bioactive contexts.
Piperazine Derivatives (e.g., 3-[(2S)-2-Methyl-4-(3-phenylpropyl)piperazin-1-yl]phenol)
Key Differences :
- Structure : Incorporates a piperazine ring, increasing molecular rigidity and hydrogen-bonding capacity.
- Biological Activity: Piperazine-containing analogs () exhibit opioid receptor modulation, whereas 3-(3-Amino-3-phenylpropyl)phenol’s linear structure may favor different target interactions.
Research Findings and Implications
Table 2: Structural and Functional Comparison
Preparation Methods
One-Pot Synthesis via Condensation-Hydrolysis
The most widely reported method involves a one-pot condensation of benzaldehyde, malonic acid, and ammonium acetate in ethanol under reflux . This approach leverages the Knoevenagel condensation mechanism, where benzaldehyde reacts with malonic acid to form a β-keto acid intermediate. Ammonium acetate acts as both a nitrogen source and a weak acid catalyst, facilitating cyclization and subsequent hydrolysis to yield the target compound.
Reaction Conditions
-
Temperature: Reflux (~78°C) for 16–24 hours.
-
Workup: Post-reaction, the mixture is cooled to 10°C, treated with thionyl chloride (for ester intermediates), and neutralized to pH 6–7 with NaOH .
Mechanistic Insights
-
Knoevenagel Condensation: Benzaldehyde and malonic acid form a α,β-unsaturated keto ester.
-
Michael Addition: Ammonia (from ammonium acetate) attacks the β-position, generating a β-amino ketone.
-
Cyclization and Hydrolysis: Intramolecular cyclization followed by acid-catalyzed hydrolysis produces the phenolic hydroxyl group.
Advantages
Limitations
-
Requires strict control of pH during hydrolysis to avoid side reactions.
Mitsunobu-Based Coupling Strategies
Drawing from , phenol derivatives can be functionalized via Mitsunobu reactions. While focuses on propargyl ethers, the same principle applies to installing the propylamine side chain.
Proposed Synthesis
-
Etherification: Phenol reacts with 3-bromo-1-phenylpropane-1-amine under Mitsunobu conditions (DIAD, PPh₃).
-
Deprotection: Removal of protecting groups (e.g., Boc) yields the free amine .
Reaction Metrics
-
Limitation: Requires pre-synthesized bromoamine intermediates.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Complexity |
|---|---|---|---|---|
| One-Pot Condensation | 78 | 98 | High | Low |
| Stepwise Alkylation | 65–72 | 95 | Moderate | Moderate |
| Asymmetric Hydrogenation | – | – | Low | High |
| Mitsunobu Coupling | 85–90 | 97 | Moderate | High |
Key Trends
Q & A
Q. What are the recommended safety protocols for handling 3-(3-Amino-3-phenylpropyl)phenol in laboratory settings?
Given the structural similarity to 3-aminophenol ( ), researchers should prioritize respiratory protection (FFP2 masks), chemical-resistant gloves, and eye protection. Work should be conducted in a fume hood to minimize inhalation risks. Acute toxicity (oral/ inhalation Category 4) and aquatic toxicity (Chronic Category 2) necessitate strict containment to avoid environmental release. Store separately from strong acids/bases and open flames due to potential reactivity .
Q. What synthetic routes are effective for preparing 3-(3-Amino-3-phenylpropyl)phenol at the laboratory scale?
While direct synthesis data for this compound is limited, analogous phenolic amines (e.g., 3-(diethylamino)phenol) are synthesized via nucleophilic substitution or reductive amination. A plausible route involves reacting 3-phenylpropylamine with a protected phenol derivative, followed by deprotection. Optimize reaction conditions (e.g., solvent polarity, catalyst selection) using thin-layer chromatography (TLC) or HPLC to monitor progress .
Q. How can purity and structural integrity of 3-(3-Amino-3-phenylpropyl)phenol be validated post-synthesis?
Combine spectroscopic techniques:
- NMR : Analyze aromatic proton environments (δ 6.5–7.5 ppm for phenolic protons) and amine proton shifts (δ 1.5–3.0 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+).
- Elemental Analysis : Verify C, H, N percentages against theoretical values. Cross-reference with literature data for structurally related compounds (e.g., 3-(diethylamino)phenol in ).
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of 3-(3-Amino-3-phenylpropyl)phenol?
Density Functional Theory (DFT) at the B3LYP/6-31G* level ( ) can model frontier molecular orbitals (HOMO/LUMO), charge distribution, and dipole moments. Use Gaussian or ORCA software to simulate UV-Vis spectra and assess reactivity toward electrophiles/nucleophiles. Compare results with experimental spectroscopic data to validate accuracy .
Q. How does the crystal packing of 3-(3-Amino-3-phenylpropyl)phenol influence its physicochemical stability?
For crystalline samples, perform single-crystal X-ray diffraction (SCXRD) to determine space group, unit cell parameters, and hydrogen-bonding networks. Orthorhombic systems (e.g., Pbca space group, as in ) often exhibit stability via O–H⋯N or N–H⋯O interactions. Analyze thermal stability via DSC/TGA to correlate crystallinity with decomposition thresholds .
Q. What strategies resolve contradictions in reported solubility data for amino-phenol derivatives?
Discrepancies may arise from polymorphic forms or solvent impurities. Use polarized light microscopy to identify polymorphs. Measure solubility in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents via gravimetric analysis. Apply Hansen solubility parameters to rationalize solvent compatibility .
Q. How can the environmental impact of 3-(3-Amino-3-phenylpropyl)phenol be assessed during disposal?
Conduct ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) to determine LC50 values. Monitor biodegradability via OECD 301B guidelines. For lab-scale disposal, neutralize with dilute HCl (for amine groups) before incineration in certified facilities to prevent aquatic contamination .
Methodological Guidance
Designing a Stability Study Under Oxidative Conditions
Prepare solutions in buffered media (pH 7.4) with 0.1% H2O2. Use UPLC-PDA to track degradation products over time. Identify oxidation sites (e.g., phenolic -OH or amine groups) via high-resolution MS/MS. Compare activation energy (Ea) of degradation pathways using Arrhenius plots .
Optimizing Column Chromatography for Purification
Select silica gel (60–120 mesh) with a gradient elution of ethyl acetate/hexane (5–30%). Adjust mobile phase pH with 0.1% triethylamine to minimize amine group adsorption. Monitor fractions by TLC (Rf ~0.3–0.5) and pool based on UV-Vis absorption at 270 nm .
Interpreting Conflicting Spectroscopic Data in Structural Elucidation
For ambiguous NMR signals (e.g., overlapping aromatic peaks), employ 2D techniques (COSY, HSQC) to resolve coupling networks. Use dynamic NMR to assess rotational barriers around the propylamine chain. Validate with SCXRD when possible .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
